

Protocols for Thiane-4-thiol Functionalization: Application Notes

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Compound of Interest

Compound Name: *Thiane-4-thiol*

Cat. No.: *B2951869*

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This document provides detailed application notes and experimental protocols for the functionalization of **Thiane-4-thiol**. The methodologies outlined below cover key synthetic transformations including S-alkylation, S-arylation, Michael addition, and disulfide formation, providing a foundational toolkit for the chemical modification of this versatile thiol.

S-Alkylation of Thiane-4-thiol

S-alkylation is a fundamental transformation for the derivatization of thiols, proceeding via a nucleophilic substitution reaction. The thiolate anion, generated by deprotonation of the thiol, acts as a potent nucleophile, readily displacing leaving groups from various alkylating agents.

Experimental Protocol: Synthesis of 4-(Benzylthio)thiane

This protocol details the S-alkylation of **Thiane-4-thiol** with benzyl bromide.

Reaction Scheme:

Materials:

- **Thiane-4-thiol**
- Benzyl bromide

- Potassium Hydroxide (KOH)
- Ethanol (95%)
- Diethyl ether
- Magnesium sulfate (MgSO₄)
- Water

Procedure:

- In a round-bottom flask, dissolve **Thiane-4-thiol** (1.0 eq) in 95% ethanol.
- Add potassium hydroxide (1.0 eq) to the solution.
- Heat the mixture to reflux until the KOH has completely dissolved, then cool to room temperature.
- Add benzyl bromide (1.0 eq) dropwise to the solution.
- Heat the reaction mixture to reflux for 6 hours.
- After cooling, a solid precipitate may form. Filter the solid and wash with 95% ethanol and water.
- If no precipitate forms, concentrate the reaction mixture under reduced pressure.
- Dissolve the residue in diethyl ether, wash with water and 1N NaOH aqueous solution.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Analogous Reaction):

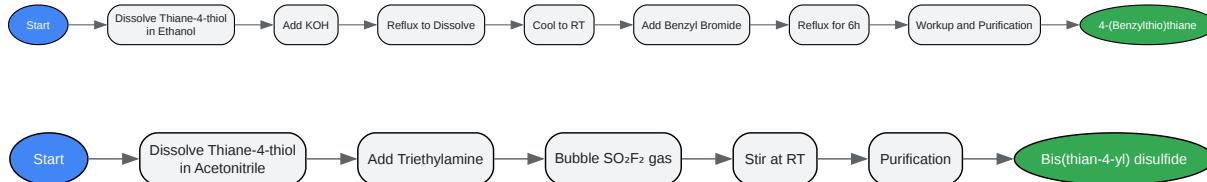
The following data is for an analogous reaction of benzylmercaptan with 4-fluoroacetophenone, which demonstrates the high efficiency of this type of S-alkylation.[\[1\]](#)

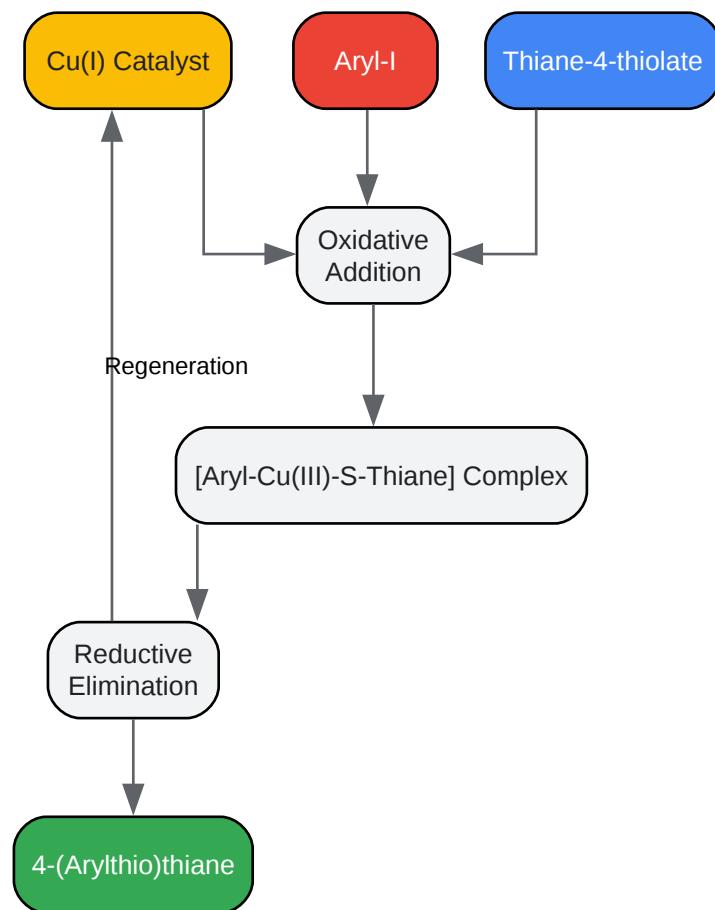
Product	Yield	Melting Point (°C)
4-(Benzylthio)acetophenone	94%	110-112

Spectroscopic Data (Analogous Product - 4-(Benzylthio)acetophenone):[1]

Type	Data (ppm or cm ⁻¹)
¹ H-NMR	7.82 (d, 2H), 7.30 (m, 7H), 4.20 (s, 2H), 2.53 (s, 3H)
¹³ C-NMR	198.61, 144.65, 136.64, 134.53, 129.17, 129.12, 127.95, 127.24, 37.52, 26.89
IR	2922, 1677, 1583, 1384, 1359, 1266, 1186, 1098, 817, 722, 695
MS	m/e 91 (100%), 65 (18%), 242 (M ⁺ , 15%)

Experimental Workflow for S-Alkylation



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References

- 1. [uknowledge.uky.edu](#) [uknowledge.uky.edu]
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